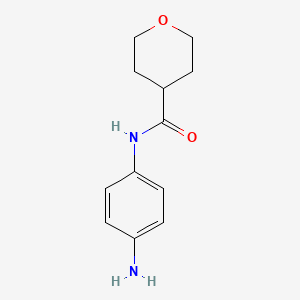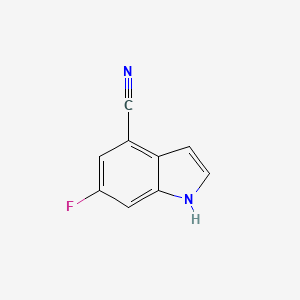
6-Fluoro-1H-indole-4-carbonitrile
Overview
Description
6-Fluoro-1H-indole-4-carbonitrile is an organic compound with the chemical formula C9H5FN2 . It belongs to the class of halogen-substituted indoles . The compound’s molecular weight is approximately 135.14 g/mol .
Synthesis Analysis
The synthesis of this compound involves the nitration of indoline, resulting in the introduction of a fluorine atom at the 6-position of the indole ring . This synthetic route is crucial for obtaining the compound.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Crystal Structure and Molecular Docking Studies
Research involving 6-Fluoro-1H-indole-4-carbonitrile derivatives has been focused on understanding their crystal structure and molecular docking potential. A study by Venkateshan et al. (2019) analyzed the crystal structure of similar compounds and conducted molecular docking studies to assess their potential as inhibitors of the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is significant in increasing sensitivity to apoptosis in cells and tumorspheres (Venkateshan et al., 2019).
Synthesis of Analogues
The synthesis of analogues of this compound has been a key area of research. For instance, Kobayashi et al. (2015) reported the synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles, demonstrating the versatility of these compounds in chemical synthesis (Kobayashi et al., 2015).
Cytotoxic Evaluation
In the field of cancer research, compounds like this compound have been synthesized and evaluated for their cytotoxic effects. Radwan et al. (2020) synthesized novel compounds with potential anticancer activities against human colon and lung cancers (Radwan et al., 2020).
Serotonin Transporter Imaging
Funke et al. (2008) developed compounds based on the structure of this compound for future application in serotonin transporter (SERT) imaging using PET scans. This study demonstrates the compound's potential in neuroimaging and diagnosis of neurological disorders (Funke et al., 2008).
Selective Ligands for Dopamine Receptors
Tietze et al. (2006) synthesized fluoroethoxy substituted derivatives of similar compounds as selective ligands for the dopamine D4 receptor, potentially useful in the development of PET imaging probes for neurological studies (Tietze et al., 2006).
Antimicrobial Activity
Research by Puthran et al. (2019) indicates the potential antimicrobial activity of compounds derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, showcasing the relevance of these compounds in antimicrobial studies (Puthran et al., 2019).
Mechanism of Action
Target of Action
6-Fluoro-1H-indole-4-carbonitrile is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that result in these biological effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-Fluoro-1H-indole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary depending on the specific structure of the indole derivative and the target biomolecule.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, they can influence the expression of genes involved in inflammation, apoptosis, and cell proliferation. The impact of this compound on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antiviral or anticancer activity. At high doses, it can cause toxic or adverse effects. For example, indole derivatives have been shown to induce toxicity in animal models at high concentrations . The threshold effects and dose-response relationships are important considerations for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . The effects of this compound on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, indole derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in target tissues . The localization and accumulation of this compound can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives can localize to the nucleus, where they can interact with transcription factors and modulate gene expression . The subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
6-fluoro-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBKKEOQTYERNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694617 | |
| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082040-44-5 | |
| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-indole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




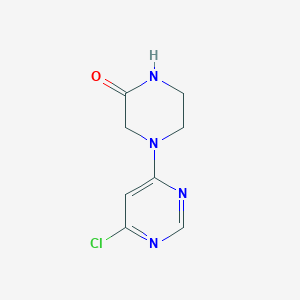
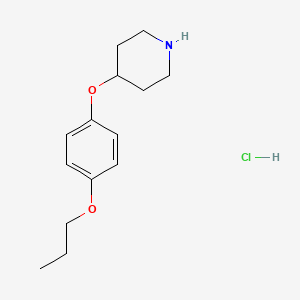
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
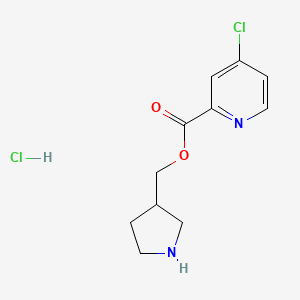
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1394781.png)
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
